4-{2-[(Methylamino)methyl]phenylsulphonyl}morpholine
Overview
Description
Preparation Methods
The synthesis of 4-{2-[(Methylamino)methyl]phenylsulphonyl}morpholine involves several steps. One common synthetic route includes the reaction of 2-(methylamino)methylbenzenesulfonyl chloride with morpholine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound .
Chemical Reactions Analysis
4-{2-[(Methylamino)methyl]phenylsulphonyl}morpholine undergoes various chemical reactions, including:
Scientific Research Applications
4-{2-[(Methylamino)methyl]phenylsulphonyl}morpholine is utilized in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-{2-[(Methylamino)methyl]phenylsulphonyl}morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of the research .
Comparison with Similar Compounds
4-{2-[(Methylamino)methyl]phenylsulphonyl}morpholine can be compared with similar compounds such as:
4-{2-[(Dimethylamino)methyl]phenylsulphonyl}morpholine: This compound has a similar structure but with an additional methyl group on the amino moiety, which can affect its reactivity and biological activity.
4-{2-[(Ethylamino)methyl]phenylsulphonyl}morpholine: The presence of an ethyl group instead of a methyl group can lead to differences in solubility and interaction with molecular targets.
4-{2-[(Propylamino)methyl]phenylsulphonyl}morpholine: The longer alkyl chain can influence the compound’s hydrophobicity and overall chemical behavior.
These comparisons highlight the uniqueness of this compound in terms of its specific structural features and their impact on its chemical and biological properties .
Properties
IUPAC Name |
N-methyl-1-(2-morpholin-4-ylsulfonylphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-13-10-11-4-2-3-5-12(11)18(15,16)14-6-8-17-9-7-14/h2-5,13H,6-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGSHKVYZRSASF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1S(=O)(=O)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640477 | |
Record name | N-Methyl-1-[2-(morpholine-4-sulfonyl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70640477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
941717-08-4 | |
Record name | N-Methyl-2-(4-morpholinylsulfonyl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=941717-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-1-[2-(morpholine-4-sulfonyl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70640477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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